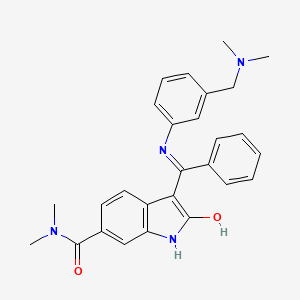
BIX02189
Übersicht
Beschreibung
BIX 02189 is a potent and selective inhibitor of MEK5 (Mitogen-activated protein kinase kinase 5) with an IC50 of 1.5 nM. It also inhibits ERK5 (Extracellular signal-regulated kinase 5) catalytic activity with an IC50 of 59 nM . This compound is widely used in scientific research due to its specificity and effectiveness in inhibiting these kinases.
Wissenschaftliche Forschungsanwendungen
BIX 02189 has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
BIX02189 is an experimental, small molecule inhibitor that primarily targets mitogen-activated protein kinase kinase 5 (MEK5) and ERK5 (MAPK7) . It is more potent than BIX02188, a compound described in the same context . This compound also inhibits the catalytic activity of ERK5 .
Mode of Action
this compound blocks MEK5 and ERK5 catalytic activity with IC50 values of 1.5 nM and 59 nM, respectively . It shows inhibitory activity against CSF1R (FMS) with an IC50 of 46 nM but displays no activity against related kinases MEK1, MEK2, ERK1, p38α, JNK2, EGFR, and STK16 with IC50 values of >3.7 μM . This compound inhibits phosphorylation of ERK5 and activation of the downstream transcription factor target MEF2C .
Biochemical Pathways
this compound affects the Raf/MEK/ERK cascade, inhibiting viral protein synthesis and the release of influenza virus . It also inhibits the phosphorylation of ERK5 and activation of the downstream transcription factor target MEF2C . In a wider kinase screening panel, this compound inhibited RPS6KA6 (RSK4) by 94%, RPS6KA3 (RSK2) by 88%, p90RSK by 52%, LCK by 94%, KIT by 69%, JAK3 by 55%, FGFR1 by 76%, CSF1R (FMS) by 96% and ABL by 81% .
Pharmacokinetics
The solubility of this compound in DMSO is 88 mg/mL at 25°C . It is insoluble in water and has a solubility of 88 mg/mL in ethanol at 25°C . The compound can be stored for 2 years at -20°C in powder form, for 2 weeks at 4°C in DMSO, and for 6 months at -80°C in DMSO .
Result of Action
this compound inhibits the activation of ERK5, suppresses C-terminus of Hsc70-interacting protein (CHIP) mediated p53 ubiquitination, leading to the reverse of the protective effect caused by laminar flow (L-flow) in human umbilical vein endothelial cells (HUVECs) exposed to 15d-PGJ2 . It also inhibits MEK5/ERK5/MEF2C-driven luciferase expression in HeLa and HEK293 cells .
Action Environment
The action of this compound can be influenced by environmental factors such as fluid shear stress. For instance, cyclic fluid shear stress promotes osteoblastic cells proliferation through the ERK5 signaling pathway . This compound (10 uM) inhibits ERK5 phosphorylation, and reduces myocyte enhancer factor 2 (MEF2) transcriptional activity in neonatal rat cardiomyocytes (NRCMs) stimulated by isoproterenol .
Biochemische Analyse
Biochemical Properties
BIX02189 selectively inhibits the catalytic activity of MEK5, a member of the mitogen-activated protein kinase (MAPK) family . It does not inhibit other closely related kinases such as MEK1, MEK2, ERK2, and JNK2 . This compound also inhibits ERK5, another member of the MAPK family . The inhibition of these kinases by this compound can affect various biochemical reactions within the cell, altering the activity of numerous enzymes, proteins, and other biomolecules .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, in HeLa cells, a model of human cervical cancer cells, this compound inhibits the phosphorylation of ERK5 but not ERK1/2 . This inhibition can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the ATP binding site of the TGF-β type I receptor (TβRI), thereby inhibiting its kinase activity . This inhibition prevents the activation of downstream signaling pathways, including the phosphorylation of ERK5 and the transcription of the downstream substrate MEF2C .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For example, this compound has been shown to significantly inhibit collagen accumulation and fibrogenic histological changes in the lung tissues of bleomycin-treated mice
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BIX 02189 involves multiple steps, including the formation of the core structure and subsequent functionalization. The compound is typically synthesized through a series of organic reactions, including amination and cyclization reactions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of BIX 02189 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is usually purified using techniques like crystallization and chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Arten von Reaktionen
BIX 02189 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen in seiner Struktur. Es kann unter bestimmten Bedingungen auch an Oxidations- und Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen mit BIX 02189 verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise in Lösungsmitteln wie DMSO oder Ethanol unter kontrollierten Temperatur- und Druckbedingungen durchgeführt .
Hauptprodukte
Die Hauptprodukte, die aus den Reaktionen mit BIX 02189 gebildet werden, hängen von den spezifischen Reaktionsbedingungen ab. So können Oxidationsreaktionen oxidierte Derivate liefern, während Reduktionsreaktionen zu reduzierten Formen der Verbindung führen können .
Wissenschaftliche Forschungsanwendungen
BIX 02189 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Industrie: BIX 02189 wird bei der Entwicklung neuer Medikamente eingesetzt, die auf den MEK5-ERK5-Signalweg abzielen.
Wirkmechanismus
BIX 02189 entfaltet seine Wirkung durch selektive Hemmung der katalytischen Aktivität von MEK5 und ERK5. Es bindet an die ATP-Bindungsstelle dieser Kinasen und verhindert so ihre Phosphorylierung und anschließende Aktivierung. Diese Hemmung stört die nachgeschalteten Signalwege, was zu einer verringerten transkriptionellen Aktivierung von Zielgenen führt, die an Zellproliferation und -überleben beteiligt sind .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
BIX 02188: Ein weiterer selektiver Inhibitor von MEK5 mit einem IC50 von 4,3 nM für MEK5 und 810 nM für ERK5.
PD 0325901: Ein selektiver Inhibitor von MEK1/2 mit potenziellen Off-Target-Effekten auf MEK5.
U0126: Ein nicht-selektiver Inhibitor von MEK1/2, der auch andere Kinasen beeinflusst.
Einzigartigkeit
BIX 02189 ist einzigartig aufgrund seiner hohen Selektivität und Potenz für MEK5 und ERK5 im Vergleich zu anderen ähnlichen Verbindungen. Seine Fähigkeit, diese Kinasen zu hemmen, ohne eng verwandte Kinasen wie MEK1, MEK2, ERK1 und ERK2 signifikant zu beeinflussen, macht es zu einem wertvollen Werkzeug in der Forschung .
Eigenschaften
IUPAC Name |
3-[N-[3-[(dimethylamino)methyl]phenyl]-C-phenylcarbonimidoyl]-2-hydroxy-N,N-dimethyl-1H-indole-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O2/c1-30(2)17-18-9-8-12-21(15-18)28-25(19-10-6-5-7-11-19)24-22-14-13-20(27(33)31(3)4)16-23(22)29-26(24)32/h5-16,29,32H,17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXOBLVQIVXKEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=CC(=C4)C(=O)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201025843 | |
| Record name | (3Z)-3-[[[3-[(Dimethylamino)methyl]phenyl]amino]phenylmethylene]-2,3-dihydro-N,N-dimethyl-2-oxo-1H-indole-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1265916-41-3 | |
| Record name | (3Z)-3-[[[3-[(Dimethylamino)methyl]phenyl]amino]phenylmethylene]-2,3-dihydro-N,N-dimethyl-2-oxo-1H-indole-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




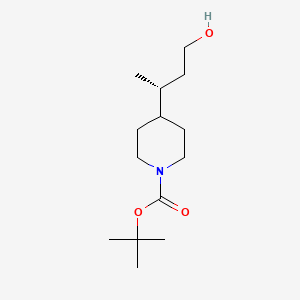
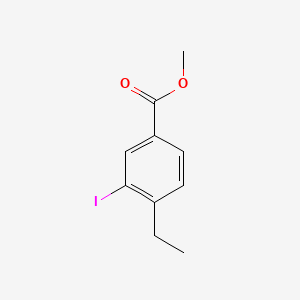


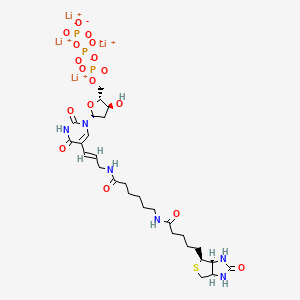
![4-[(4-Chlorophenyl)methyl]-2-[2-(1-methylpyrrolidin-2-YL)ethyl]phthalazin-1-one](/img/structure/B566078.png)
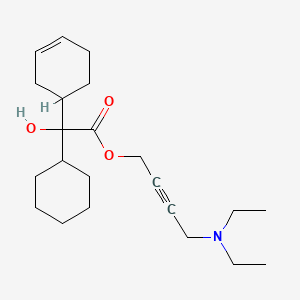
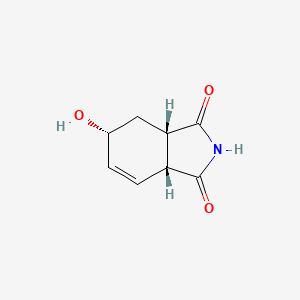
![(2R,3R,4S)-3-Acetylamino-4-amino-2-[(1R,2R)-2,3-dihydroxy-1-methoxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B566082.png)
![(4S,5R,6R)-5-Acetylamino-4-azido-6-[(S)-methoxy[(4R)-2-oxo-1,3-dioxolane-4-yl]methyl]-5,6-dihydro-4H-pyran-2-carboxylic acid methyl ester](/img/structure/B566083.png)
![(3aR,4R,7aR)-4-[(S)-Hydroxy[(4R)-2-oxo-1,3-dioxolane-4-yl]methyl]-2-methyl-3a,7a-dihydro-4H-pyrano[3,4-d]oxazole-6-carboxylic acid methyl ester](/img/structure/B566084.png)
